Isosorbide

Pharmacokinetics Drug Metabolism Nitrate Esters

Choose Isosorbide (CAS 652-67-5) for its unmatched stereoelectronic profile: a rigid, asymmetric endo-exo diol derived from sorbitol. For polymer applications, it imparts a Tg of 146°C—13°C higher than isomannide and 31°C higher than isoidide—delivering superior thermal stability and amorphous clarity. In pharmaceutical research, its mononitrate exhibits a systemic clearance 4-fold slower than the isomannide analog, enabling sustained vasodilation. As the only isohexide with established industrial-scale production and competitive pricing, it is the strategically viable choice for scalable, cost-sensitive B2B procurement.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 652-67-5
Cat. No. B1672297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosorbide
CAS652-67-5
SynonymsIsosorbide;  Devicoran;  Hydronol;  Ismotic;  Isobide; 
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)O)O
InChIInChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1
InChIKeyKLDXJTOLSGUMSJ-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isosorbide (CAS 652-67-5) for Research and Industrial Procurement: Core Identity and Comparators


Isosorbide (CAS 652-67-5) is a chiral, bicyclic diol derived from the double dehydration of sorbitol, placing it within the 1,4:3,6-dianhydrohexitol (isohexide) class alongside its epimers isomannide (endo-endo hydroxyls) and isoidide (exo-exo hydroxyls) [1]. As a rigid, biobased building block with one endo and one exo hydroxyl group, it offers a unique stereoelectronic profile distinct from its symmetric isomers, which directly impacts reactivity, thermal properties of derived polymers, and biological activity of its nitrate ester derivatives [2]. This guide establishes quantitative, comparator-based evidence for why isosorbide, rather than its close analogs, is the strategically preferred choice in specific scientific and industrial applications.

Isosorbide (652-67-5): Why In-Class Analogs Are Not Interchangeable


The three isohexide isomers—isosorbide, isomannide, and isoidide—cannot be simply interchanged due to their distinct stereochemistry. The endo-endo, exo-exo, or endo-exo orientation of hydroxyl groups fundamentally alters chemical reactivity, steric hindrance, and intramolecular hydrogen bonding [1]. These differences propagate into divergent pharmacokinetic clearance rates for pharmaceutical derivatives [2], glass transition temperatures (Tg) and crystallinity in polymers [3], and regioselectivity in downstream chemical transformations [4]. As the subsequent quantitative evidence demonstrates, substituting isosorbide with isomannide or isoidide will result in measurably different experimental and performance outcomes.

Isosorbide (652-67-5) Comparative Performance: Key Differentiating Evidence for Procurement Decisions


Pharmacokinetic Clearance of Isosorbide Mononitrates vs. Isomannide and Isoidide Analogs

In a direct head-to-head rat study of four isomeric mononitrates, isosorbide-5-mononitrate (IS-5-MN) demonstrated a systemic clearance of 8.23 ± 1.82 ml/min/kg, which was significantly lower than that of isosorbide-2-mononitrate (IS-2-MN) at 11.0 ± 2.3 ml/min/kg, isomannide mononitrate (IMMN) at 32.7 ± 12.0 ml/min/kg, and L-isoidide mononitrate (L-IIMN) at 65.1 ± 13.0 ml/min/kg [1]. At higher, pharmacologically equivalent doses, the same rank order of clearance was maintained: IS-5-MN (3.33 ml/min/kg) < IS-2-MN (6.38 ml/min/kg) < L-IIMN (42.3 ml/min/kg) [1].

Pharmacokinetics Drug Metabolism Nitrate Esters Cardiovascular Research

In Vitro Vasodilatory Potency of Isosorbide Mononitrates Relative to Isomannide and Isoidide Derivatives

A pharmacodynamic study using rat aorta rings quantified the in vitro vasodilating potency of the four isomeric mononitrates. Isosorbide-5-mononitrate (IS-5-MN) was the least potent, while isosorbide-2-mononitrate (IS-2-MN) exhibited a potency 12.2 times greater than the IS-5-MN baseline. In comparison, isomannide mononitrate (IMMN) was 2.3 times more potent, and L-isoidide mononitrate (L-IIMN) was 43.2 times more potent than IS-5-MN, based on EC50 values [1].

Vasodilation Pharmacodynamics Nitric Oxide Donors Smooth Muscle Relaxation

Polymer Glass Transition Temperature (Tg) Enhancement by Isosorbide vs. Isomannide and Isoidide

In homopolyesters synthesized from 1,4-cyclohexane dicarboxylic acid (CHDA), isosorbide-derived polymers exhibited a glass transition temperature (Tg) of 146 °C. This is significantly higher than the Tg of polymers derived from its epimers under identical synthetic conditions: isomannide-based polyesters had a Tg of 133 °C, and isoidide-based polyesters had a Tg of 115 °C [1]. Furthermore, while isoidide and isomannide polyesters are semi-crystalline, isosorbide polyesters are amorphous, a direct consequence of its unique stereochemistry [2].

Polymer Chemistry Biobased Polymers Thermal Properties Materials Science

Regioselective Reactivity: Isosorbide vs. Isomannide and Isoidide in Methylation Reactions

In methylation reactions conducted in an autoclave with dimethyl carbonate (DMC) using hydrotalcite as an amphoteric catalyst, isosorbide was found to be the most reactive reagent among its epimers. This result contrasts sharply with reactions using a strong base, where isoidide's endo-hydroxyl is most reactive, and weak base carboxymethylations, where isomannide's exo-hydroxyl is most reactive [1]. The observed reactivity inversion is attributed to the specific interaction of isosorbide's mixed endo-exo stereochemistry with the acidic and basic sites of the hydrotalcite catalyst [1].

Green Chemistry Organic Synthesis Biorefinery Catalysis

Commercial Availability and Cost: Isosorbide as a Scalable Platform vs. Isomannide and Isoidide

Isosorbide is produced on an industrial scale directly from sorbitol via double dehydration, whereas its epimers are far less accessible. Isomannide is described as having 'poorer accessibility and therefore a higher price' compared to isosorbide [1]. Isoidide synthesis requires an additional catalytic epimerization step from isosorbide using catalysts such as Ru/C to achieve high purity, adding significant cost and complexity [2]. This commercial reality makes isosorbide the only economically viable isohexide for large-volume polymer or chemical intermediate applications.

Biorefinery Chemical Feedstock Process Economics Supply Chain

Isosorbide (652-67-5): Validated High-Impact Application Scenarios


Scenario 1: Synthesis of High-Tg, Amorphous Biobased Polyesters

For polymer chemists synthesizing biobased polyesters for high-heat applications, isosorbide is the superior diol monomer. As demonstrated, isosorbide imparts a glass transition temperature (Tg) of 146 °C in CHDA homopolyesters, which is 13 °C higher than the equivalent polymer from isomannide and 31 °C higher than from isoidide [1]. Its amorphous nature, a direct result of its asymmetric stereochemistry, also provides distinct processing and optical advantages compared to the semi-crystalline polymers derived from its symmetric epimers [2]. This makes isosorbide the monomer of choice when the goal is a transparent, rigid, and thermally stable bioplastic.

Scenario 2: Development of Prolonged-Action Nitrate-Based Pharmacological Probes

In cardiovascular research, the choice between isomeric nitrate esters is critical. For studies requiring a sustained vasodilatory effect with a long duration of action, isosorbide-5-mononitrate is the optimal compound. Direct comparative pharmacokinetic data show that IS-5-MN has a systemic clearance of just 8.23 ml/min/kg, which is 4-fold slower than isomannide mononitrate and nearly 8-fold slower than isoidide mononitrate [3]. This translates to a significantly extended half-life and therapeutic window in vivo, making it the logical choice for developing once-daily formulations or studying chronic nitrate exposure.

Scenario 3: Green Process Chemistry with Hydrotalcite-Catalyzed Methylation

When designing a halogen-free, green methylation process using dimethyl carbonate (DMC) and a hydrotalcite catalyst, isosorbide is uniquely the most reactive isohexide epimer [4]. This catalytic system is industrially attractive due to its mild conditions and recyclable catalyst, but the reaction outcome is highly sensitive to the stereochemistry of the diol. Choosing isosorbide over isomannide or isoidide under these specific conditions will maximize product yield and minimize side reactions, directly improving the efficiency and sustainability of the process.

Scenario 4: Cost-Sensitive Scaling of Isohexide-Based Materials and Intermediates

For any project that will progress beyond the gram scale, isosorbide is the only isohexide building block with established industrial production and a competitive cost structure. Its direct production from sorbitol contrasts with the poor accessibility and high cost of isomannide [5] and the additional epimerization step required for pure isoidide [6]. Therefore, for applications such as biobased plasticizers, polycarbonate resins, or pharmaceutical intermediates intended for commercial development, isosorbide is the only strategically viable choice from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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